molecular formula C16H22N4O2 B6923147 N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide

N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B6923147
M. Wt: 302.37 g/mol
InChI Key: FELZCZGXOVJFTJ-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a methylated imidazo[4,5-b]pyridine ring

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-20-10-19-13-7-12(8-17-15(13)20)16(22)18-9-14(21)11-5-3-2-4-6-11/h7-8,10-11,14,21H,2-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELZCZGXOVJFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(=O)NCC(C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[4,5-b]pyridine structure. This can be achieved through a cyclization reaction involving an appropriate pyridine derivative and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-cyclohexyl-N'- (2-hydroxyethyl)urea: A structurally related compound with applications in polymer chemistry.

  • 2-cyclohexylethanol: Another related compound used as an intermediate in organic synthesis.

Uniqueness: N-(2-cyclohexyl-2-hydroxyethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industry.

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